molecular formula C9H20N2 B1470183 N1,N1-Diethyl-1,3-cyclopentanediamine CAS No. 1497095-46-1

N1,N1-Diethyl-1,3-cyclopentanediamine

Cat. No.: B1470183
CAS No.: 1497095-46-1
M. Wt: 156.27 g/mol
InChI Key: PSIUBKLOGMHXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N1,N1-Diethyl-1,3-cyclopentanediamine (CAS: 1314965-70-2) is a bicyclic amine with the molecular formula C₉H₂₀N₂ and a molar mass of 156.27 g/mol. It features a cyclopentane ring substituted with two ethylamine groups at the 1,3-positions (Figure 1). This structure confers unique steric and electronic properties, making it valuable in coordination chemistry and catalysis. For instance, it has been used to synthesize copper(I) complexes with dioxygen reactivity .

Synthesis
The compound is synthesized via a 48-hour reflux of the precursor amine with concentrated HCl, followed by neutralization, extraction, and purification. This method yields an 89% product as a colorless liquid .

Properties

IUPAC Name

3-N,3-N-diethylcyclopentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)9-6-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUBKLOGMHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

The synthesis of this compound typically starts from commercially available 1,3-cyclopentanediamine or its derivatives. The key challenge is selective N1-diethylation while preserving the integrity of the cyclopentane ring and the other amino group.

Method 1: Reductive Amination with Diethylating Agents

One common approach involves reductive amination of 1,3-cyclopentanediamine with diethylating agents such as diethyl sulfate or ethyl iodide under controlled conditions. This method proceeds via:

  • Protection of one amino group if necessary to avoid over-alkylation.
  • Reaction of the free amino group with the diethylating agent in the presence of a base.
  • Subsequent deprotection and purification.

This method allows selective mono-diethylation on one nitrogen atom.

Method 2: Stepwise Functional Group Transformation

An alternative method involves:

  • Starting from trans-1,3-cyclopentanediamine.
  • Formation of an intermediate Schiff base by reaction with an aldehyde or ketone.
  • Selective reduction of the Schiff base to introduce the diethylamino substituent.
  • Further functionalization to yield the target compound.

This approach is supported by literature on related cyclopentyl diamine derivatives, where the use of sodium borohydride (NaBH4) as a reducing agent is common for converting imines to amines.

Method 3: Alkylation via Mitsunobu Reaction and Azide Reduction

Recent advanced synthetic strategies for related cycloalkyl diamines involve:

  • Installation of azide groups via Mitsunobu reaction on hydroxyl precursors.
  • Reduction of azides to amines.
  • Selective N-alkylation (diethylation) under mild conditions.

Though this method is more complex, it allows for stereochemical control and functional group tolerance.

Detailed Preparation Procedure from Literature

A representative preparation of the cyclopentyl diamine scaffold, which can be adapted for this compound, is as follows:

Step Reagents & Conditions Description Yield (%)
1 Reaction of trans-1,3-cyclopentanediamine with methyl 6-formylpyridine-2-carboxylate Formation of Schiff base intermediate -
2 Reduction with NaBH4 in methanol Conversion of Schiff base to diamine 48% (overall yield after hydrolysis and purification)
3 Hydrolysis in 6 M HCl Removal of ester protecting groups -
4 Selective diethylation of one amino group using diethyl sulfate or ethyl iodide N1-diethylation Variable, optimized by reaction time and temperature

This method is adapted from the synthesis of related ligands such as H2CpDEDPA (cyclopentyl diamine derivatives) used in coordination chemistry research.

Analytical Data and Reaction Optimization

Reaction Conditions

  • Solvents: Methanol, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.
  • Temperature: Reactions are typically performed at 0–25 °C for Schiff base formation and room temperature to reflux for alkylation steps.
  • Bases: Triethylamine or sodium carbonate are used to neutralize acid byproducts during alkylation.

Purification

  • Reverse-phase chromatography or recrystallization is employed to isolate pure this compound.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield (%)
Reductive Amination 1,3-Cyclopentanediamine Diethyl sulfate, NaBH4 Simple, scalable Requires protection steps 40-60
Stepwise Schiff Base Reduction trans-1,3-Cyclopentanediamine + aldehyde NaBH4, acid hydrolysis Good control over substitution Multi-step, moderate yield ~48
Mitsunobu & Azide Reduction Hydroxylated cyclopentane derivatives Mitsunobu reagents, Pd-catalyst Stereochemical control Complex, costly reagents Variable

Research Findings and Notes

  • The rigidity of the cyclopentane ring influences the reactivity and selectivity of the diamine functionalization, as demonstrated in coordination chemistry studies.
  • N1,N1-Diethyl substitution enhances lipophilicity and can affect the compound’s coordination properties with metals such as copper, relevant for radiopharmaceutical applications.
  • Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is crucial to maximize yield and minimize side products.
  • The use of protecting groups is often necessary to achieve selective mono-diethylation without over-alkylation.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-1,3-cyclopentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

Scientific Research Applications

N1,N1-Diethyl-1,3-cyclopentanediamine is used in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polyurethanes and other polymers

Mechanism of Action

The mechanism by which N1,N1-Diethyl-1,3-cyclopentanediamine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between N1,N1-Diethyl-1,3-cyclopentanediamine and analogous diamines:

Compound Name Molecular Formula Key Structural Features Primary Applications
This compound C₉H₂₀N₂ Cyclopentane ring with 1,3-diethylamine groups Ligands for metal complexes, catalysis
Chloroquine (N4-(7-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine) C₁₈H₂₆ClN₃ Quinoline group + linear pentanediamine chain Antimalarial, antiviral (e.g., SARS-CoV-2 inhibition)
Hydroxychloroquine C₁₈H₂₆ClN₃O Chloroquine derivative with added hydroxyl group Autoimmune diseases, COVID-19 (controversial efficacy)
Mepacrine hydrochloride C₂₃H₃₆Cl₃N₃O₃ Acridine group + pentanediamine chain Antimalarial, antiprotozoal

Key Observations :

  • Cyclopentane vs. Linear Chain : The cyclopentane ring in this compound introduces steric hindrance and rigidity, contrasting with the flexible pentanediamine chain in Chloroquine derivatives. This affects binding to biological targets or metal ions .
  • Aromatic Substituents: Chloroquine and Mepacrine contain aromatic moieties (quinoline, acridine) critical for intercalating with DNA or viral proteins, whereas the cyclopentanediamine lacks such groups, limiting its direct biomedical use .
This compound
  • Coordination Chemistry : Forms stable copper(I) complexes, enabling studies on dioxygen activation .
  • Catalysis: Potential in asymmetric synthesis due to chiral centers on the cyclopentane ring.
Chloroquine and Derivatives
  • Antiviral Mechanism : Inhibits SARS-CoV-2 by blocking viral entry into host cells (e.g., pH-dependent endosomal trafficking) .
  • Structural Analogs : Derivatives like N4-(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine)-N1,N1-diethyl-1,4-pentanediamine exhibit antiviral activity against Coxsackievirus, highlighting the role of substituent modifications .

Research Findings and Data

Antiviral Activity of Chloroquine Derivatives

Compound Target Virus EC₅₀ (µM) Cytotoxicity (CC₅₀, µM) Reference
Chloroquine SARS-CoV-2 1.13 273.20
Hydroxychloroquine SARS-CoV-2 4.51 249.50
Compound 335* Coxsackievirus B-3 0.85 >100

*N4-(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine)-N1,N1-diethyl-1,4-pentanediamine

Key Insight : Chloroquine’s lower EC₅₀ compared to Hydroxychloroquine suggests higher potency, but its toxicity profile limits clinical utility .

Q & A

Q. What are the common synthetic routes for N1,N1-Diethyl-1,3-cyclopentanediamine, and what challenges arise during synthesis?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanone derivatives with diethylamine, followed by purification using column chromatography. Challenges include controlling stereochemistry and minimizing side products like over-alkylated species. A related patent (CN201910974632.0) for asymmetric synthesis of (R)-N1,N1-diethyl-1,4-pentanediamine suggests using chiral catalysts or ω-transaminase enzymes to improve enantiomeric purity . For cyclopentane analogs, steric hindrance in the cyclopentane ring may require optimized reaction conditions (e.g., lower temperature or inert atmosphere) to prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm structure (e.g., diethylamino proton signals at δ ~2.5–3.0 ppm and cyclopentane backbone protons at δ ~1.5–2.0 ppm).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC : For purity assessment, using reverse-phase columns with UV detection.
  • Melting Point Analysis : Polymorphic forms may exhibit distinct melting ranges (e.g., 193–195°C vs. 215–218°C for Chloroquine diphosphate analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., melting points) for polymorphic forms of this compound derivatives?

  • Methodological Answer : Polymorphism in diethylamino-substituted diamines can lead to conflicting melting points. To reconcile

Perform Differential Scanning Calorimetry (DSC) to identify phase transitions.

Use X-ray Diffraction (XRD) to distinguish crystal structures.

Validate solubility profiles across solvents (e.g., Chloroquine diphosphate’s free solubility in water vs. poor solubility in ethanol) . Contradictions may arise from incomplete desolvation or hygroscopicity, requiring strict moisture control during analysis .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use palladium or ruthenium complexes with chiral ligands (e.g., BINAP) to enhance stereoselectivity.
  • Enzymatic Methods : ω-Transaminase mutants (e.g., from CN201510171434.2) can selectively aminate ketone precursors, achieving >99% enantiomeric excess .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis. Process optimization should balance yield and purity .

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the pharmacological activity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies on Chloroquine derivatives (e.g., N1,N1-diethyl-1,4-pentanediamine in Chloroquine diphosphate) show:
  • Diethylamino Group : Critical for lysosomotropic effects, enhancing cellular uptake.
  • Cyclopentane vs. Pentane Backbone : Cyclopentane’s rigidity may reduce metabolic degradation but alter binding affinity to targets like viral proteases .
  • Substituents : Electron-withdrawing groups (e.g., Cl in Chloroquine) improve stability and target interaction. Computational docking studies (e.g., AutoDock Vina) can predict modifications for antiviral or antimalarial activity .

Q. What experimental designs are recommended for assessing the toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro Assays : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values.
  • In Vivo Studies : Acute toxicity testing in rodents (e.g., LD50 determination via intravenous/oral administration) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites, while cytochrome P450 inhibition assays assess drug-drug interaction risks. Safety protocols must follow guidelines for handling hygroscopic or reactive intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-Diethyl-1,3-cyclopentanediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-Diethyl-1,3-cyclopentanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.